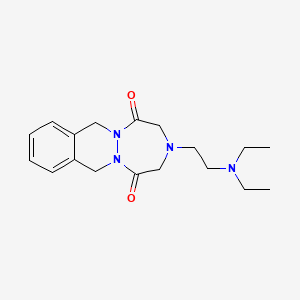

3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione

CAS No.: 81215-76-1

Cat. No.: VC17310701

Molecular Formula: C18H26N4O2

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81215-76-1 |

|---|---|

| Molecular Formula | C18H26N4O2 |

| Molecular Weight | 330.4 g/mol |

| IUPAC Name | 3-[2-(diethylamino)ethyl]-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione |

| Standard InChI | InChI=1S/C18H26N4O2/c1-3-19(4-2)9-10-20-13-17(23)21-11-15-7-5-6-8-16(15)12-22(21)18(24)14-20/h5-8H,3-4,9-14H2,1-2H3 |

| Standard InChI Key | SJCULHUSAZAQGA-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CCN1CC(=O)N2CC3=CC=CC=C3CN2C(=O)C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1,2,5-triazepine ring fused to a phthalazine-dione system, with a 2-(diethylamino)ethyl group at position 3. The molecular formula is C₁₈H₂₆N₄O₂, yielding a molecular weight of 330.4 g/mol. Key features include:

-

Triazepine Moiety: A seven-membered ring containing three nitrogen atoms, contributing to electron-rich regions amenable to nucleophilic or electrophilic attacks.

-

Phthalazine-dione Core: A bicyclic system with two ketone groups, enabling hydrogen bonding and π-π stacking interactions.

-

Diethylaminoethyl Side Chain: Enhances solubility in polar solvents and bioavailability via protonation at physiological pH .

Crystallographic and Spectroscopic Data

While direct crystallographic data for this compound remains unpublished, analogous phthalazine-diones exhibit planar fused-ring systems with intermolecular interactions stabilizing supramolecular architectures. For example, pyrazolyl-phthalazine-diones demonstrate short F···π contacts (3.05–3.15 Å) and chain-like packing, as observed in X-ray studies . UV-Vis spectra of related compounds show absorption maxima near 280–320 nm, attributed to n→π* and π→π* transitions within the conjugated system .

Synthetic Methodologies

Multi-Component Reaction Strategies

The synthesis of triazepino-phthalazine-diones likely employs domino reactions analogous to those used for pyrazolyl-phthalazine-diones. A validated approach involves:

-

Ionic Liquid Catalysis: Utilizing 1-butyl-3-methylimidazolium bromide ([BMIM]Br) to facilitate one-pot condensation of acetylacetone, aldehydes, and phthalazine-dione precursors .

-

Microwave Assistance: Accelerating reaction kinetics via dielectric heating, reducing synthesis times from hours to minutes .

Yields for analogous reactions range from 55% to 78%, with purity confirmed via HPLC and NMR .

Post-Synthetic Modifications

The diethylaminoethyl side chain permits further functionalization:

-

Quaternary Ammonization: Treatment with methyl iodide forms a quaternary ammonium salt, enhancing water solubility.

-

Acylation: Reacting with acetic anhydride acetylates the secondary amine, modulating lipophilicity.

Biological Activities and Mechanistic Insights

Enzyme Inhibition Prospects

The phthalazine-dione scaffold is implicated in inhibiting metalloenzymes like histone deacetylases (HDACs) and farnesyl transferase. For instance, uracil-based hydroxyamides (UBHAs) with phthalazine motifs inhibit HDACs at picomolar concentrations, inducing cancer cell differentiation . Molecular docking studies suggest the triazepine ring could chelate catalytic zinc ions in HDAC active sites .

Comparative Analysis with Structural Analogs

Triazepino-phthalazine-diones uniquely combine the conformational flexibility of a seven-membered triazepine ring with the planar rigidity of phthalazine, optimizing interactions with both hydrophilic and hydrophobic enzyme pockets.

Pharmacokinetic and Toxicity Considerations

ADME Profiling

-

Absorption: The diethylamino group enhances intestinal permeability via passive diffusion and active transport by organic cation transporters (OCTs).

-

Metabolism: Predicted hepatic oxidation by CYP3A4, forming N-deethylated metabolites.

-

Excretion: Renal clearance predominates due to moderate molecular weight (<500 Da) and solubility .

Toxicity Risks

Limited data exist for this compound, but related phthalazine derivatives show dose-dependent hepatotoxicity in rodent models. Structure-activity relationship (SAR) studies recommend replacing the phthalazine ketone with a sulfonamide group to reduce oxidative stress .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume